gamma-Tetradecalactone

Vue d'ensemble

Description

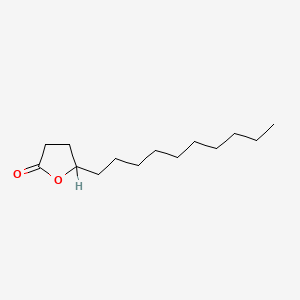

Gamma-Tetradecalactone, also known as 4-tetradecanolide or 5-Decyl-dihydrofuran-2(3H)-one , is a chemical compound with the formula C14H26O2 and a molecular weight of 226.3550 . It is a natural substance and extractive .

Synthesis Analysis

The production of gamma-decalactone (GDL), which is similar to this compound, by Yarrowia lipolytica is mainly based on the biotransformation of ricinoleic acid, derived from castor oil triglycerides . The main difficulty in this process is the multitude of factors that determine the growth rate of microorganisms, and thus affect the efficiency of lactone synthesis . In strawberry fruit, the fatty acid desaturase FaFAD1 was identified as the gene controlling γ-decalactone production in ripening fruit .Molecular Structure Analysis

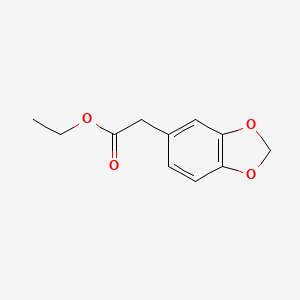

The molecular structure of this compound is available as a 2D Mol file . It contains a total of 42 bonds, including 16 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, 1 five-membered ring, and 1 ester .Chemical Reactions Analysis

The production of gamma-decalactone is naturally controlled in strawberry, and enzymatic activities necessary for the formation of this VOC in plants have been proposed . The released lactone content after heat treatment is defined as the lactone potential .Physical and Chemical Properties Analysis

This compound has a molecular weight of 226.3550 . It is soluble in alcohol and insoluble in water . Its boiling point is estimated to be between 322.00 to 323.00 °C .Applications De Recherche Scientifique

Enhancing Creaminess in Dairy Products

Research has shown that gamma-tetradecalactone plays a significant role in enhancing the creaminess of dairy products. In a study on full-fat cream, it was identified as a key semivolatile flavor component. This compound was found to specifically enhance the retronasal creamy flavor of dairy cream when added above its threshold level, distinguishing its unique contribution to the sensory qualities of dairy products (Schlutt et al., 2007).

Gamma Titanium Aluminides in Engineering

Although not directly related to this compound, research in the field of gamma alloys, such as gamma titanium aluminides, has significant implications in engineering. These alloys exhibit properties suitable for applications in gas-turbine and automobile engine components, highlighting the importance of gamma compounds in material science and engineering (Kim, 1994).

Gamma-Ray Astronomy

Gamma-ray bursts, representing the most luminous explosions in the Universe, are a major focus in astronomical research. Studies in this area, like the one conducted by Meszaros (1998), contribute to our understanding of the origin and mechanisms behind these bursts, offering insights into high-energy phenomena in the universe (Meszaros, 1998).

Streptomyces Signalling Molecules

This compound is structurally similar to gamma-butyrolactones, which are signaling molecules in Streptomyces species. These compounds are involved in regulating antibiotic production and morphological differentiation, playing a crucial role in microbiological research and antibiotic development (Takano, 2006).

Electrolyte Solutions in Lithium Batteries

Gamma-butyrolactone, structurally related to this compound, has been studied as a solvent in electrolyte solutions for lithium-ion batteries. Its application in this area highlights the broader relevance of gamma compounds in energy storage technologies (Chagnes et al., 2005).

Propriétés

IUPAC Name |

5-decyloxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h13H,2-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNLJNRENXLLQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC1CCC(=O)O1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863013 | |

| Record name | 5-Decyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2721-23-5 | |

| Record name | (RS)-γ-Tetradecalactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2721-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Tetradecalactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002721235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC33737 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33737 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Decyloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-TETRADECALACTONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94KTL4QE6P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

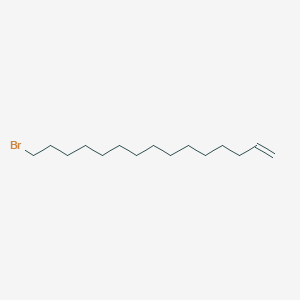

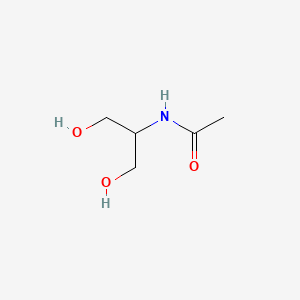

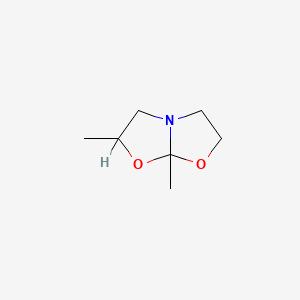

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-](/img/structure/B3050529.png)